2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a cyanomethyl group, and a methylphenylacetamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with piperazine and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with different functional groups replacing the cyanomethyl group .
Scientific Research Applications
2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring and methyl group but lacks the cyanomethyl and acetamide moieties.
2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile: This compound is similar but lacks the N-(4-methylphenyl)acetamide group.
Uniqueness
2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H20N4O |
---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H20N4O/c1-13-2-4-14(5-3-13)17-15(20)12-19-10-8-18(7-6-16)9-11-19/h2-5H,7-12H2,1H3,(H,17,20) |
InChI Key |
POHYQJADCYPYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.